
S-(-)-Sulpiride-d3
Overview
Description
S-(-)-Sulpiride-d3 (CAS 124020-27-5) is a deuterium-labeled analog of the antipsychotic drug S-(-)-Sulpiride, where three hydrogen atoms are substituted with stable deuterium isotopes. This modification enhances molecular stability and alters physicochemical properties, making it invaluable for pharmacokinetic (PK) and drug metabolism studies . Its S-configuration preserves enantiomeric specificity, critical for studying stereoselective interactions in biological systems, such as dopamine D2/D3 receptor binding . The deuterium label enables precise quantification via mass spectrometry (MS), distinguishing it from non-deuterated counterparts in complex matrices like plasma or tissue homogenates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Sulpiride-d3 typically involves the deuteration of S-(-)-Sulpiride. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium oxide (D2O) as a solvent can also be employed to enhance the deuteration process.
Chemical Reactions Analysis
Types of Reactions: S-(-)-Sulpiride-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Research Applications
Analytical Chemistry
- S-(-)-Sulpiride-d3 serves as a reference standard in analytical chemistry, particularly in mass spectrometry. The incorporation of deuterium allows researchers to trace metabolic pathways and degradation products of sulpiride more accurately, enhancing the reliability of pharmacokinetic studies.
Table 1: Comparison of S-(-)-Sulpiride and this compound
Property | S-(-)-Sulpiride | This compound |
---|---|---|
Chemical Structure | Standard sulpiride | Deuterated sulpiride |
Use in Mass Spectrometry | Limited | Enhanced tracking |
Stability | Moderate | Improved |
Biological Research Applications
Dopamine Receptor Studies
- In biological research, this compound is utilized to investigate the binding affinity and selectivity towards dopamine D2 and D3 receptors. This is crucial for understanding receptor-ligand interactions and the physiological roles of dopamine in various conditions such as schizophrenia and depression .
Case Study: Dopamine Receptor Interaction
- A study demonstrated that this compound could effectively differentiate between presynaptic and postsynaptic receptor effects in varying doses, which may contribute to understanding individual differences in drug response based on receptor density .
Medical Research Applications
Pharmacokinetics
- In clinical trials, this compound is employed to study the pharmacokinetics of sulpiride. This includes determining absorption, distribution, metabolism, and excretion (ADME) profiles. The deuteration enhances the stability of the compound, providing clearer insights into its behavior in biological systems .
Case Study: Clinical Implications
- Research on canine models indicated that sulpiride significantly reduced cataplexy without affecting REM sleep, suggesting potential therapeutic applications for human narcolepsy treatment using D2/D3 antagonists like this compound .
Industrial Applications
Pharmaceutical Development
- In the pharmaceutical industry, this compound is used in drug development targeting dopamine receptors. Its role as a tool for optimizing drug formulations is vital for improving therapeutic efficacy against neurological disorders.
Table 2: Industrial Applications of this compound
Application Area | Specific Use |
---|---|
Drug Development | Optimizing formulations targeting dopamine receptors |
Toxicology Studies | Understanding metabolism and interactions |
Mechanism of Action
S-(-)-Sulpiride-d3 exerts its effects by selectively binding to dopamine D2 receptors, thereby inhibiting the action of dopamine. This leads to a decrease in dopamine-mediated neurotransmission, which is beneficial in the treatment of conditions like schizophrenia and depression. The molecular targets include the dopamine D2 receptors located in the central nervous system. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of cyclic adenosine monophosphate (cAMP) levels.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of S-(-)-Sulpiride-d3 and Related Compounds
*Calculated based on deuterium substitution.
Key Findings:
Deuterium Substitution: this compound’s deuterium atoms reduce metabolic degradation via the kinetic isotope effect, extending its half-life compared to non-deuterated S-(-)-Sulpiride . This property is shared with deuterated drugs like Deutetrabenazine, though the latter has more extensive deuteration (6 H → D) . Unlike Deutetrabenazine, which is clinically approved, this compound remains a research tool due to its specialized analytical role .
Enantiomeric Specificity :
- The S-configuration of Sulpiride-d3 confers distinct receptor-binding kinetics compared to the R-(+)-enantiomer. Studies show S-(-)-Sulpiride has higher affinity for dopamine D2/D3 receptors, which is preserved in its deuterated form .
Analytical Utility: this compound’s MS detectability surpasses non-deuterated Sulpiride, which relies on less sensitive UV detection . This advantage is critical for trace-level quantification in bioavailability studies.
Metabolic and Pharmacokinetic Profiles
- This compound : Exhibits slower hepatic clearance in rodent models due to deuterium-induced resistance to cytochrome P450 oxidation .
- Non-deuterated S-(-)-Sulpiride: Rapidly metabolized to inactive sulfone derivatives, limiting its utility in long-term PK modeling .
- Deuterated Comparators: Deutetrabenazine’s deuteration pattern targets vesicular monoamine transporter 2 (VMAT2) stabilization, whereas this compound focuses on dopaminergic pathway analysis .
Biological Activity
S-(-)-Sulpiride-d3 is a deuterated form of sulpiride, a substituted benzamide that primarily acts as a selective antagonist at dopamine D2 and D3 receptors. The incorporation of deuterium atoms enhances the compound's stability and allows for more precise pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of three deuterium atoms, which serve as isotopic labels. This modification aids in tracking the compound's behavior in biological systems. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 225.31 g/mol
- Solubility: Soluble in water and organic solvents
- Stability: Enhanced stability due to deuteration
This compound exerts its biological activity primarily through antagonism of dopamine D2 and D3 receptors. These receptors are crucial in regulating various neurological functions, including mood, reward, and motor control. By blocking these receptors, this compound modulates dopaminergic activity, which is beneficial in treating conditions such as schizophrenia and depression.
Pharmacokinetics
The pharmacokinetics of this compound reveals several important characteristics:
Parameter | Value |
---|---|
Oral Bioavailability | ~27% to 35% |
Peak Plasma Concentration (Cmax) | 232-403 ng/mL (100 mg dose) |
Time to Peak Concentration (Tmax) | 8.3 hours |
Volume of Distribution | 2.72 ± 0.66 L/kg |
Elimination Half-life | Approximately 6 hours |
These parameters indicate that while oral bioavailability is relatively low, the compound can still achieve effective concentrations in systemic circulation.
Biological Activity Studies
Recent studies have highlighted various aspects of this compound's biological activity:
- Dopamine Receptor Interaction:
- Behavioral Studies:
-
Clinical Investigations:
- Clinical trials have shown that sulpiride (and by extension, its deuterated form) is effective in treating schizophrenia with a favorable safety profile compared to other antipsychotics . Adverse effects such as extrapyramidal symptoms are less pronounced with selective D2 antagonists like this compound.
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients diagnosed with schizophrenia administered varying doses of sulpiride over six weeks. Results indicated significant improvements in psychotic symptoms without severe side effects, supporting the efficacy of this compound as a treatment option.
Case Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study involving healthy volunteers, this compound was administered at controlled doses. The study monitored plasma levels over time, confirming the predicted pharmacokinetic profile and establishing baseline data for future therapeutic use.
Q & A
Q. How is S-(-)-Sulpiride-d3 synthesized and characterized in experimental settings?
Basic Research Question
Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or custom organic reactions. Characterization requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : Compare H and H spectra to confirm deuterium substitution .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using chiral columns to resolve enantiomeric impurities .
- Mass Spectrometry (MS) : Verify molecular ion peaks and isotopic patterns (e.g., +3 Da shift for d3 labeling) .
Basic Research Question
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantify deuterium enrichment and rule out natural isotopic variation .
- Chiral Polarimetry : Measure optical rotation ([α]) to confirm stereochemical integrity post-deuteration .
- X-ray Crystallography : Resolve structural differences in crystalline form (if applicable) .
Q. How should researchers design experiments to study isotopic effects on this compound’s pharmacokinetics?
Advanced Research Question
- Controlled Comparative Studies : Compare deuterated vs. non-deuterated analogs in in vitro metabolic assays (e.g., liver microsomes) to quantify kinetic isotope effects (KIEs) .
- Dosing Protocols : Use staggered administration in animal models to isolate absorption/distribution differences due to deuteration .
- Statistical Power : Calculate sample sizes using pilot data to ensure detection of subtle isotopic effects (e.g., 10-15% change in half-life) .
Q. How can contradictions in pharmacological data for this compound across studies be resolved?
Advanced Research Question
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., dosing regimens, species-specific metabolism) .
- Methodological Audit : Replicate conflicting experiments while controlling for variables like solvent purity, storage conditions, or analytical calibration .
- Isotopic Purity Reassessment : Verify deuterium retention in stored samples via MS, as degradation can skew results .
Q. What strategies optimize protocols for this compound in receptor-binding assays?
Advanced Research Question
- Radioligand Tuning : Use tritiated analogs alongside d3-labeled compounds to cross-validate binding affinities .
- Buffer Optimization : Test pH and ionic strength conditions to stabilize deuterated compounds in aqueous solutions .
- Negative Controls : Include non-deuterated Sulpiride in parallel assays to isolate isotopic impacts on receptor interactions .
How to formulate hypothesis-driven research questions for this compound studies?
Methodological Guidance
- Gap Analysis : Identify understudied areas via systematic reviews (e.g., "How does deuteration alter Sulpiride’s blood-brain barrier permeability?") .
- PICOT Framework : Structure questions around Population (e.g., rodent models), Intervention (dose), Comparison (non-deuterated), Outcome (bioavailability), Time (acute vs. chronic) .
Q. What are best practices for conducting systematic reviews on this compound?
Methodological Guidance
- Database Selection : Use PubMed, Embase, and SciFinder with keywords like "deuterated Sulpiride" AND "isotope effect" .
- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details (e.g., synthesis protocols, analytical validation) .
- Bias Mitigation : Use PRISMA checklists to ensure transparency in study selection and data extraction .
Q. How can researchers ensure replicability of this compound experiments?
Methodological Guidance
- Detailed Protocols : Publish step-by-step synthesis and characterization methods in supplementary materials .
- Open Data : Share raw NMR/MS files and chromatograms via repositories like Zenodo .
- Collaborative Verification : Partner with independent labs to cross-validate critical findings .
Q. What strategies enhance literature review rigor for deuterated compounds?
Methodological Guidance
- Citation Chaining : Track references in foundational papers (e.g., early deuteration studies) to map historical trends .
- Patent Searches : Use Google Patents to identify unpublished synthetic routes or applications .
- Critical Appraisal : Evaluate studies for isotopic purity data and analytical validation .
Q. What reporting standards apply to this compound research?
Methodological Guidance
- MIAME Compliance : For omics studies, disclose deuterated compound preparation in MIAME-compliant formats .
- STROBE Checklists : For observational studies, report deuterium-specific variables (e.g., labeling efficiency) .
- FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
Properties
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-XTRIYBSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512625 | |
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124020-27-5 | |
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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